Cas no 221893-57-8 (ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate)
ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-amino-, ethyl ester (9CI)
- Imidazo[1,2-a]pyridine-3-carboxylicacid, 2-amino-, ethyl ester
- ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate
- ethyl 2-aminoimidazo[1, 2-a]pyridine-3-carboxylate
- SCHEMBL19700530
- ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
- 221893-57-8
- EN300-299526
- MFCD18830622
- SY215802
- ethyl2-aminoimidazo[1,2-a]pyridine-3-carboxylate
-
- MDL: MFCD18830622
- Inchi: 1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3
- InChI Key: SQMDRQWVJPZUCF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(N)N=C2C=CC=CN12)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 69.6Ų
ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327868-10g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95%+ | 10g |
$1562 | 2021-08-18 | |
| Chemenu | CM327868-10g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95%+ | 10g |
$1562 | 2023-01-07 | |
| abcr | AB252375-250 mg |
2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester; . |
221893-57-8 | 250 mg |
€595.00 | 2023-07-20 | ||
| abcr | AB252375-1 g |
2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester; . |
221893-57-8 | 1 g |
€1,130.50 | 2023-07-20 | ||
| Enamine | EN300-299526-0.05g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 0.05g |
$174.0 | 2023-09-06 | |
| Enamine | EN300-299526-0.1g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 0.1g |
$257.0 | 2023-09-06 | |
| Enamine | EN300-299526-0.25g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 0.25g |
$367.0 | 2023-09-06 | |
| Enamine | EN300-299526-0.5g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 0.5g |
$579.0 | 2023-09-06 | |
| Enamine | EN300-299526-1.0g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-299526-2.5g |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate |
221893-57-8 | 95% | 2.5g |
$1454.0 | 2023-09-06 |
ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate Suppliers
ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate Related Literature
-
Fengxia Yang,Weiteng An,Zhiwei Qian,Ting Yu,Yongli Du,Lanping Ma,Xin Wang,Tao Meng,Jingkang Shen RSC Adv. 2015 5 32015
Additional information on ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate
Professional Introduction to Ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate (CAS No. 221893-57-8)
Ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate, identified by its CAS number 221893-57-8, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of an imidazo[1,2-a]pyridine core with an amino and carboxylate functional group makes it a versatile scaffold for the development of novel bioactive molecules.
The imidazo[1,2-a]pyridine moiety is a well-studied heterocyclic system known for its presence in various biologically active compounds. It has been extensively explored in the design of drugs targeting different therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. The presence of both an amino group and a carboxylate group in ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.
Recent research has highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery. For instance, studies have demonstrated that compounds incorporating this scaffold exhibit potent inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The amino group in ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate can be particularly useful for designing molecules that interact with specific protein targets through hydrogen bonding or other non-covalent interactions.
The carboxylate group offers an additional site for functionalization, allowing for the attachment of various pharmacophores or for further derivatization into esters, amides, or other functional groups. This flexibility makes ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate a valuable intermediate in synthetic chemistry. Researchers have utilized similar scaffolds to develop molecules with improved pharmacokinetic properties, such as enhanced solubility or reduced metabolic clearance.
In the context of modern drug development, the synthesis and characterization of novel heterocyclic compounds like ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate are crucial for identifying new therapeutic agents. Advances in computational chemistry and high-throughput screening techniques have accelerated the process of identifying promising candidates from large libraries of compounds. The structural features of this compound make it a candidate for further investigation using these methodologies.
The potential applications of ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate extend beyond traditional pharmaceuticals. Its unique chemical properties also make it suitable for materials science applications, such as the development of organic semiconductors or luminescent materials. The ability to modify its structure allows researchers to fine-tune its electronic and optical properties, making it a promising candidate for innovative technologies.
In conclusion, ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate (CAS No. 221893-57-8) represents a significant compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features and functional groups provide a rich framework for further chemical exploration and biological evaluation. As research continues to uncover new therapeutic targets and technological needs, compounds like this will undoubtedly play a crucial role in advancing scientific knowledge and innovation.
221893-57-8 (ethyl 2-aminoimidazo1,2-apyridine-3-carboxylate) Related Products
- 35220-24-7(Ethyl 5-Amino-2-methylimidazo1,2-apyridine-3-carboxylate)
- 1955498-89-1(Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate)
- 1000017-97-9(Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate)
- 82193-29-1(Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-6-chloro-, ethyl ester)
- 1505180-14-2(ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate)
- 76157-13-6(ethyl 3-aminoimidazo1,2-apyridine-2-carboxylate)
- 35220-15-6(ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate)
- 177485-58-4(Imidazo[1,2-a]pyridine-5-carboxylicacid, 3-amino-, ethyl ester)
- 1251068-87-7(2-aminoimidazo1,2-apyridine-3-carboxylic acid)
- 111753-04-9(ethyl 3-amino-6-methylimidazo1,2-apyridine-2-carboxylate)